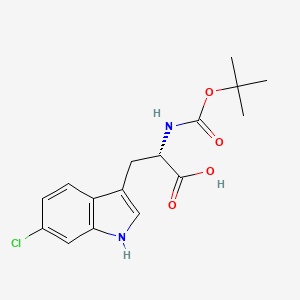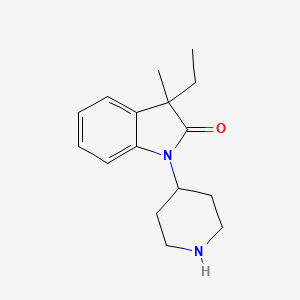
4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine is a chemical compound with the CAS Number: 1341405-19-3. It has a molecular weight of 250.12 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI Code for 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine is1S/C6H8BrN3OS/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2 . This indicates the presence of carbon ©, hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and sulfur (S) in the molecule . Physical And Chemical Properties Analysis
4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Photovoltaic Materials
The compound “4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine” is a derivative of benzofused chalcogen-nitrogen heterocycles, which are important precursors in the synthesis of various photovoltaic materials . These materials are used in devices that convert light energy into electrical energy, such as solar cells .
Organic Light Emitting Diodes (OLEDs)
Electron-acceptor heterocycles, which include “4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine”, find application in several photovoltaic materials such as organic light emitting diodes (OLEDs) . OLEDs are used in the production of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs .
Charge Transfer Materials
The compound can also be used in the development of charge transfer materials . These materials are used in a variety of applications, including solar cells, batteries, and sensors .
Organic Near-Infrared Materials
The compound is also used in the development of organic near-infrared materials . These materials have applications in areas such as telecommunications, medical imaging, and photothermal therapy .
Anticonvulsant Agents
The 1,3,4-thiadiazole moiety, which is part of the “4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine” compound, exhibits a wide range of biological activities, including anticonvulsant effects . This suggests potential applications in the treatment of conditions such as epilepsy .
Antimicrobial Agents
1,3,4-thiadiazole derivatives have also been studied for their antimicrobial properties . This suggests that “4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine” could potentially be used in the development of new antimicrobial agents .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Zukünftige Richtungen
Future research could focus on further exploring the synthesis methods, chemical reactions, and potential applications of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine. Given the cytotoxic activity of related 1,3,4-thiadiazoles , this compound could also be investigated for potential medicinal applications.
Wirkmechanismus
Mode of Action
The compound’s bromo and thiadiazolyl groups suggest potential interactions with biological targets, possibly through halogen bonding or other non-covalent interactions .
Pharmacokinetics
The compound is also predicted to be a CYP1A2 inhibitor .
Action Environment
The action of 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . The compound’s solubility could also affect its bioavailability and efficacy .
Eigenschaften
IUPAC Name |
4-(5-bromo-1,3,4-thiadiazol-2-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3OS/c7-5-8-9-6(12-5)10-1-3-11-4-2-10/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPRIAYJCRBMHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(S2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719205 |
Source


|
| Record name | 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1341405-19-3 |
Source


|
| Record name | 4-(5-Bromo-1,3,4-thiadiazol-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B597134.png)




![1-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea](/img/structure/B597141.png)